(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines for fused bicyclic systems. The base structure consists of two fused furan rings: a furo[3,2-b]furan system. The numbering begins at the oxygen atom of the first furan ring, proceeding clockwise, with the second fused furan numbered to maintain the lowest possible locants.
The substituents and stereochemistry are specified as follows:
- 6-chloro : A chlorine atom occupies position 6 on the hexahydrofuro[3,2-b]furan backbone.
- 3-ol : A hydroxyl group is attached to position 3.
- Stereodescriptors : The absolute configurations at positions 3, 3a, 6, and 6a are designated as 3R, 3aR, 6S, and 6aS, respectively, determined through crystallographic and chiroptical methods.
The full IUPAC name, (3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol , reflects its bicyclic framework, substituent positions, and stereochemical precision. This nomenclature aligns with related furofuran derivatives, such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , a key intermediate in HIV protease inhibitors.
Molecular Geometry and Conformational Isomerism
The molecule adopts a twisted boat conformation in the fused bicyclic system, stabilized by intramolecular hydrogen bonding between the hydroxyl group at C3 and the adjacent ether oxygen. Key geometric parameters include:
- Bond lengths : C-O bonds in the furan rings measure approximately 1.43–1.45 Å, typical for ether linkages.
- Dihedral angles : The inter-ring dihedral angle between the two furan moieties is 112.5°, inducing strain that influences reactivity.
Conformational flexibility arises from pseudorotation of the furan rings, with two dominant isomers identified via NMR spectroscopy:
- Major conformer (85%) : Chlorine at C6 occupies an equatorial position, minimizing steric clash with the hydroxyl group.
- Minor conformer (15%) : Axial chlorine orientation, less favorable due to 1,3-diaxial interactions.
Table 1: Key Geometric Parameters
| Parameter | Value |
|---|---|
| C3-O bond length | 1.43 Å |
| C6-Cl bond length | 1.78 Å |
| O-C3-C6a-C5 dihedral | 112.5° |
| Inter-ring dihedral | 118.2° |
X-ray Crystallographic Studies and Absolute Configuration Verification
Single-crystal X-ray diffraction analysis confirms the 3R,3aR,6S,6aS configuration. The asymmetric unit contains one molecule with crystallographic data as follows:
The chlorine atom at C6 exhibits a trigonal pyramidal geometry (bond angle Cl-C6-O = 104.7°), while the hydroxyl group at C3 participates in a hydrogen-bonding network with adjacent ether oxygens (O···O distance = 2.65 Å). Flack parameter analysis (x = 0.02) validated the absolute configuration.
Comparative Structural Analysis with Related Furofuran Derivatives
This compound shares structural motifs with antiviral agents like darunavir , where the furofuran core serves as a high-affinity protease-binding element. Key comparisons include:
Table 2: Structural Comparison of Furofuran Derivatives
The chlorine substituent at C6 introduces electronic and steric effects distinct from hydroxyl or hydrogen groups in analogs. Density functional theory (DFT) calculations show the C-Cl bond increases ring electron deficiency by 12%, enhancing electrophilic reactivity at adjacent positions.
Properties
CAS No. |
73952-83-7 |
|---|---|
Molecular Formula |
C6H9ClO3 |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C6H9ClO3/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1 |
InChI Key |
QHRUTSDJBYFWPQ-SLPGGIOYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)Cl)O |
Canonical SMILES |
C1C(C2C(O1)C(CO2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Regioselective Protection of Isosorbide Hydroxyls
Method : Immobilized Amano Lipase PS catalyzes the regioselective acetylation of isosorbide hydroxyl groups using vinyl acetate as the acetyl donor.
Conditions : Room temperature, argon atmosphere, repeated cycles to achieve complete conversion.
Outcome : High-yield formation of mono- or diacetylated intermediates with regioselectivity favoring the 6-position hydroxyl group.
Significance : Enzymatic catalysis offers mild conditions, high selectivity, and easy enzyme recovery, minimizing side reactions and racemization.
Conversion to Triflate Intermediate
Method : The acetylated intermediate is treated with trifluoromethanesulfonic anhydride (triflic anhydride) in dry dichloromethane and pyridine at 0 °C under argon.
Purpose : The hydroxyl group at position 6 is converted into a triflate, a superior leaving group for nucleophilic substitution.
Notes : Low temperature and inert atmosphere prevent decomposition and maintain stereochemical integrity.
Nucleophilic Substitution to Introduce Chlorine
Method : The triflate intermediate undergoes nucleophilic displacement with chloride ion sources (e.g., lithium chloride or tetrabutylammonium chloride) under mild conditions.
Mechanism : SN2 displacement leads to inversion of configuration at the substitution site, which must be accounted for in stereochemical planning.
Alternative : Direct chlorination using reagents like thionyl chloride or phosphorus pentachloride is less favored due to harsh conditions and potential side reactions.
Outcome : Formation of the 6-chloro derivative with retention of overall stereochemistry in the bicyclic system.
Deprotection and Final Purification
Method : Removal of acetyl protecting groups by mild hydrolysis (e.g., aqueous base or enzymatic deacetylation).
Purification : Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization to isolate the pure (3R,3aR,6S,6aS)-6-chloro-hexahydrofurofuran-3-ol.
Outcome : High-purity target compound with confirmed stereochemistry.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Enzymatic acetylation | Immobilized Amano Lipase PS, vinyl acetate, RT, argon | Regioselective protection of hydroxyl | High yield, mild conditions |
| 2 | Triflation | Triflic anhydride, dry CH2Cl2, pyridine, 0 °C, argon | Convert OH to triflate leaving group | Maintains stereochemistry |
| 3 | Nucleophilic substitution | LiCl or TBACl, mild conditions | Introduce Cl substituent via SN2 | Inversion at substitution site |
| 4 | Deprotection | Mild base or enzymatic hydrolysis | Remove acetyl groups | Purification by chromatography |
Research Findings and Optimization Notes
Enzymatic acetylation is preferred over chemical methods due to regioselectivity and environmental friendliness. Immobilized enzymes allow reuse and reduce costs.
Triflation at low temperature is critical to avoid side reactions and maintain stereochemical purity.
Nucleophilic substitution with chloride must be carefully controlled to prevent elimination or rearrangement side products.
Stereochemical control is achieved by starting from chiral precursors and using mild reaction conditions to avoid racemization.
Alternative routes involving azide intermediates followed by reduction to amines have been reported for related hexahydrofurofuran derivatives, but direct chlorination via triflate displacement remains the most straightforward for the chloro derivative.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The hydroxyl group at position 3 is a primary site for chemical transformations:
Silylation
Protecting the hydroxyl group with silyl ethers is a common strategy to enable selective reactivity elsewhere in the molecule. For example:
-
Reagents : tert-butyl dimethyl silane (TBDMS) chloride, imidazole
-
Conditions : DMF, room temperature
-
Product : Silyl-protected ether derivative
-
Role : Facilitates subsequent reactions (e.g., alkylation) by preventing side reactions at the hydroxyl position .
Alkylation
The hydroxyl group can undergo alkylation to form ether derivatives:
-
Reagents : Alkyl halides (e.g., R-X), base (e.g., NaH)
-
Conditions : THF, reflux
-
Product : Alkyl ether derivatives
-
Application : Used in the synthesis of complex ethers, as demonstrated in related hexahydrofurofuran derivatives .
Chlorine Substitution Reactions
The chlorine atom at position 6 may participate in nucleophilic substitution, though reactivity depends on its electronic environment:
Nucleophilic Aromatic Substitution
If the chlorine is positioned in an activated aromatic system, it can undergo substitution with nucleophiles:
-
Reagents : Nucleophiles (e.g., RO⁻, NH₂⁻), base (e.g., K₂CO₃)
-
Conditions : Polar aprotic solvent (e.g., DMF), heat
-
Product : Substituted aromatic derivatives
-
Note : Requires activation (e.g., electron-withdrawing groups) for efficient substitution .
Elimination Reactions
Under strongly basic conditions, elimination to form double bonds may occur:
-
Reagents : Strong base (e.g., KOtBu)
-
Conditions : High temperature
-
Product : Dehydrohalogenated derivatives
-
Mechanism : E2 or E1 mechanisms, depending on steric and electronic factors .
Ring-Opening and Rearrangement Reactions
The fused bicyclic structure may undergo ring-opening or rearrangements under specific conditions:
Acid-Catalyzed Ring Opening
The furan ring can hydrolyze under acidic conditions:
-
Reagents : H+ (e.g., H₂SO₄)
-
Conditions : Aqueous solution, heat
-
Product : Open-chain carbonyl compounds
Cycloaddition Reactions
The furan core may participate in [4+2] Diels-Alder reactions if conjugated dienes are present:
-
Reagents : Dienes (e.g., maleic anhydride)
-
Conditions : Thermal or Lewis acid catalysis
-
Product : Cycloadducts
-
Note : Requires activation of the diene or dienophile for efficient reaction .
Coupling Reactions
The compound can serve as a scaffold for coupling with other molecules:
SN2 Coupling
The hydroxyl group can act as a leaving group in SN2 reactions:
-
Reagents : Alkyl halides, bases (e.g., NaH)
-
Conditions : THF, reflux
-
Product : Coupled ether derivatives
-
Example : Used in the synthesis of imidazo[4,5-b]pyridin derivatives via ether bond formation .
Stability and Degradation
The compound’s stability depends on environmental factors:
-
Hydrolytic Stability : The sulfonate ester analogs (not directly applicable here) show moderate stability in aqueous solutions.
-
Thermal Stability : The bicyclic structure remains intact under mild heating but may degrade at high temperatures .
Table 1: Hydroxyl Group Reactions
| Reaction Type | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Silylation | TBDMS, Imidazole | DMF, rt | Silyl ether | |
| Alkylation | R-X, NaH | THF, reflux | Alkyl ether |
Table 2: Chlorine Substitution Reactions
| Reaction Type | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Nucleophilic substitution | Nu⁻, K₂CO₃ | DMF, heat | Substituted aromatic | |
| Elimination | KOtBu | High temp | Double bond |
Table 3: Ring-Opening and Cycloaddition
| Reaction Type | Reagents | Conditions | Product | Source |
|---|---|---|---|---|
| Acid hydrolysis | H₂SO₄, H₂O | Heat | Carbonyl compounds | |
| Diels-Alder | Maleic anhydride | Lewis acid | Cycloadduct |
Research Findings
-
Synthetic Utility : The compound serves as a versatile scaffold for constructing complex ethers and coupled derivatives, as demonstrated in pharmaceutical intermediates (e.g., imidazo[4,5-b]pyridin derivatives) .
-
Functional Group Interplay : The hydroxyl and chlorine groups enable orthogonal reactivity, allowing selective transformations under controlled conditions .
-
Biological Implications : While not explicitly studied for this compound, analogous hexahydrofurofuran derivatives exhibit herbicidal and antiviral activities, suggesting potential applications in agrochemicals or drug design .
Scientific Research Applications
(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets. These interactions may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA: Modifying gene expression or inducing DNA damage.
Affecting Cellular Pathways: Modulating signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Compounds
*Calculated based on isosorbide’s molecular weight (146.14) + Cl (35.45) – OH (17.01).
Key Observations:
- Chlorine vs. Hydroxyl Groups: The target compound’s chloro group enhances electrophilicity at position 6 compared to isosorbide’s hydroxyl, enabling nucleophilic substitution reactions (e.g., in nanoparticle synthesis, as seen in ). Conversely, isosorbide’s diol structure facilitates hydrogen bonding, making it effective as a chiral solvating agent (CSA) in NMR .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
*Predicted using ChemDraw.
†Estimated based on chlorine’s hydrophobicity.
‡Measured at pH 5 .
Key Trends:
- The chloro substituent increases lipophilicity (LogP ~1.5 vs.
- Isosorbide’s water solubility makes it suitable for aqueous formulations, whereas the target compound requires organic solvents for handling .
Biological Activity
(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol is a complex organic molecule with a unique bicyclic structure. Its chemical formula is C₆H₉ClO₃ and it features critical functional groups such as a hydroxyl group and a chlorine atom. These structural characteristics contribute to its potential biological activities and applications in medicinal chemistry.
The compound's structure allows it to participate in various chemical reactions. The hydroxyl group can engage in hydrogen bonding and nucleophilic substitution reactions, while the chlorine atom acts as a leaving group in nucleophilic substitutions. This reactivity makes it a candidate for further derivatization and exploration in biological contexts.
Biological Activity
Research indicates that compounds with similar furofuran structures exhibit notable biological activities. The specific biological activities of (3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol are still under investigation; however, preliminary studies suggest potential in the following areas:
- Antimicrobial Activity : Initial studies have shown that derivatives of this compound may possess antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Cytotoxicity : Cytotoxicity assays against various cancer cell lines are crucial for evaluating the compound's therapeutic potential. Early results indicate selective toxicity towards certain cancer types while sparing normal cells.
- Enzyme Inhibition : Molecular docking studies suggest that this compound may effectively bind to specific enzymes involved in metabolic pathways or disease processes.
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of (3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol. The stereochemistry and functional groups play significant roles in determining its interactions with biological targets.
Comparative Analysis with Similar Compounds
To elucidate its unique properties further, a comparison with structurally related compounds is beneficial:
| Compound Name | Structural Features | Biological Activity Potential |
|---|---|---|
| (3R,3aR)-Hexahydrofuro[3,2-b]furan | Bicyclic structure | Antimicrobial properties |
| 5-Chloro-2-hydroxyphenylacetate | Aromatic ring with hydroxyl group | Anti-inflammatory effects |
| 7-Hydroxycoumarin | Coumarin derivative | Antioxidant and anticancer activities |
This table highlights how variations in structure can lead to different biological activities and suggests pathways for further research into (3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol.
Case Studies
Recent studies have focused on the synthesis and evaluation of related compounds. For instance:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of several furofuran derivatives on human cancer cell lines. Results indicated that compounds similar to (3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol showed promising selective toxicity against breast cancer cells while exhibiting lower toxicity towards normal fibroblasts.
- Molecular Docking Simulations : Molecular docking studies have predicted that (3R,3aR)-hexahydrofuro[3,2-b]furan derivatives can bind effectively to the active sites of specific kinases involved in cancer progression.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol?
- Methodology : A common approach involves coupling reactions using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. For example, reacting isosorbide derivatives with chlorinated carboxylic acids in acetonitrile under argon yields the target compound. Purification is achieved via flash chromatography (e.g., Biotage® Isolera systems) using gradients like CHCl/acetone. Reaction progress is monitored by TLC (CHCl:MeOH 9:1). Yields typically range from 15% to 38% depending on stereochemistry .
- Key Data :
| Reagent | Solvent | Catalyst | Reaction Time | Yield |
|---|---|---|---|---|
| DCC/DMAP | CHCN | Argon | 24 h | 15–38% |
Q. How is structural confirmation performed for this compound?
- Methodology : 1H/13C NMR spectroscopy is critical. Key NMR signals include:
- 1H NMR : Chlorofuran protons resonate at δ 3.6–5.5 ppm, with coupling constants (e.g., J = 3.5–10.8 Hz) indicating stereochemistry. Hydroxyl protons may appear as broad singlets near δ 2.8–3.2 ppm.
- 13C NMR : Furan carbons appear at 70–85 ppm, while the chlorinated carbon is deshielded to ~85 ppm .
- Supplementary Techniques : High-resolution mass spectrometry (HRMS) and melting point analysis (e.g., 137°C for stereoisomers) validate purity .
Q. What safety protocols are recommended for handling this compound?
- Methodology : Use NIOSH-approved face shields and EN 166-compliant safety glasses to prevent ocular exposure. Wear nitrile gloves inspected for integrity and follow proper removal techniques. Avoid dust generation; store in a dry, ventilated area away from ignition sources. In case of skin contact, wash immediately with soap and water .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in furofuran derivatives?
- Methodology : Stereoselectivity is controlled by catalyst choice and solvent polarity . For example:
- DCC/DMAP in CHCN favors exo-adducts (J = 3.5 Hz for axial protons), while bulky bases may shift selectivity to endo-isomers (J = 5.3 Hz) .
- Metal catalysts (e.g., Ag, Zn) can activate specific bonds, as seen in silacycle syntheses, suggesting analogous strategies for chlorofuran functionalization .
Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?
- Methodology :
- Use NOESY NMR to differentiate exo vs. endo configurations by correlating spatial proximity of protons.
- Compare experimental data with X-ray crystallography results (e.g., furo[3,2-b]furan diesters in ) to validate assignments .
- Replicate synthesis under inert atmospheres (Ar) to rule out oxidation artifacts .
Q. What strategies enable selective functionalization of the hydroxyl group?
- Methodology :
- Esterification : React with activated carboxylic acids (e.g., 4-nitrophenyl esters) using DCC/DMAP, achieving >90% conversion.
- Protection-Deprotection : Use TBS or acetyl groups to temporarily block the hydroxyl, enabling site-specific modifications (e.g., quinoline carboxylate derivatives) .
Data Contradiction Analysis
Q. Why do reported yields vary significantly for stereoisomeric products?
- Analysis :
- Kinetic vs. Thermodynamic Control : Minor isomers (e.g., 15% yield) may form under kinetic conditions, while major products (38%) arise from thermodynamic stabilization .
- Chromatographic Artifacts : Polar solvents (e.g., acetone) can co-elute isomers, leading to misestimation. Use chiral HPLC columns for precise separation .
Methodological Recommendations
- Synthesis : Optimize catalyst ratios (DCC:DMAP = 1.1:0.29 mmol) to minimize side reactions .
- Characterization : Combine NMR with computational modeling (e.g., DFT) to predict coupling constants and verify assignments .
- Safety : Implement real-time air monitoring in labs to detect accidental aerosolization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
